molecular formula C7H7BrClN B125524 2-Bromo-4-chloro-6-methylaniline CAS No. 146948-68-7

2-Bromo-4-chloro-6-methylaniline

Cat. No. B125524
M. Wt: 220.49 g/mol
InChI Key: PLGLAPAIOBPKMR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methylaniline is a chemical compound with the molecular formula C7H7BrClN. It is a crystalline powder or fused solid or lumpy powder . It is also known as 4-Bromo-6-chloro-o-toluidine .


Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-6-methylaniline involves several steps. It participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-6-methylaniline can be represented by the SMILES string Cc1cc(Br)cc(Cl)c1N . The InChI key for this compound is DIXGIKZIIZRFKE-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-4-chloro-6-methylaniline participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-6-methylaniline is a solid with a melting point of 37-42°C . It has a molecular weight of 220.49 . The density of this compound is 1.5 g/mL at 25°C .

Scientific Research Applications

Metabolism and Metabolites

Research has shown that 2-Bromo-4-chloro-6-methylaniline undergoes metabolism in rat liver microsomes. This process leads to the formation of various metabolites, including benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and halogenated N-(4'-aminobenzyl)-4-methylanilines. The study also noted that the type of halogen substituent influences the rate of metabolism, indicating a potential area for further biochemical exploration (Boeren et al., 1992).

Synthesis Processes

Another significant application is in the synthesis of various chemical compounds. For example, 4-Bromo-2-chlorotoluene, an important chemical in its own right, can be synthesized from 4-bromo-2-nitrotoluene, which then undergoes a series of reactions, including reduction to give 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction (Xue Xu, 2006). Additionally, the synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a compound used in research on infectious diseases, involves condensation and cyclization reactions starting from 4-bromoaniline (Wlodarczyk et al., 2011).

Spectroscopy and Molecular Structure

The molecular structure and vibrational modes of related compounds like 2-chloro-4-methylaniline and 2-chloro-6-methylaniline have been extensively studied using Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. Such studies help in understanding the molecular interactions and structural characteristics of these compounds (Arjunan & Mohan, 2009).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2-Bromo-4-chloro-6-methylaniline are synthesized for various purposes. For instance, a study focused on synthesizing oxime derivatives using ω-chloro-isonitrosoacetophenone with 2-chloro-4-methylaniline and other related compounds, investigating their antioxidant activities. Such research contributes to the development of potential therapeutic agents (Topçu et al., 2021).

Environmental Monitoring

In environmental science, the presence and effects of compounds like 4-chloro-2-methylaniline in surface waters have been monitored and studied. This is vital for understanding the environmental impact and potential risks associated with these chemical compounds (Wegman & Korte, 1981).

properties

IUPAC Name

2-bromo-4-chloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGLAPAIOBPKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608538
Record name 2-Bromo-4-chloro-6-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-6-methylaniline

CAS RN

146948-68-7
Record name 2-Bromo-4-chloro-6-methylbenzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2-bromo-4-chloro-6-methyl
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Synthesis routes and methods I

Procedure details

2.83 g (20 mmol) of 4-chloro-2-methyl aniline and 1.74 g (22 mmol) of pyridine were dissolved in 20 ml DCM. 3.20 g (20 mmol) of bromine were added dropwise under cooling. The reaction mixture was stirred for 2 h at rt. The solvent was removed and the residue was dissolved in diethyl ether. The organic layer was washed with water, dried over sodium sulfate, filtered and the solvent was evaporated. The crude product was purified by column chromatography (silica gel; diethyl ether/heptane 1:1) to yield 3.91 g (89%) of 2-bromo-4-chloro-6-methyl aniline as a light green solid. 1H NMR (CDCl3, 300 MHz): δ 7.30 (s, 1H), 6.99 (s, 1H), 4.04 (br s, 2H), 2.19 (s, 3H).
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chloro-2-methylaniline (1.0 g, 7.06 mmol), potassium bromide (1.01 g, 8.47 mmol), and ammonium heptamolybdate tetrahydrate (87 mg, 0.07 mmol) were suspended in acetic acid (7 mL, 122 mmol) and cooled to 0° C. The reaction was treated with sodium perborate tetrahydrate (1.2 g, 7.77 mmol), stirred at 0° C. for 30 min, and at room temperature for 2 h. The mixture was poured into water, neutralized with saturated sodium bicarbonate and extracted with ethyl acetate (2×). The organic layers were pooled together, washed with brine (2×), dried over sodium sulfate, and concentrated to afford 1.2 g (78%). 1H-NMR (CDCl3, 500 MHz) δ 7.28 (s, 1H), 6.97 (s, 1H), 4.03 (bs, 2H), 2.17 (s, 3) Mass spec.: 221.90 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
87 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PR Leger, DX Hu, B Biannic, M Bui, X Han… - Journal of Medicinal …, 2020 - ACS Publications
… Readily available 2-bromo-4-chloro-6-methylaniline (75) was first converted to epoxide 76 through a two-step procedure of allylation (28) followed by epoxidation. Epoxide 76 could be …
Number of citations: 32 pubs.acs.org
M Mochizuki, M Kori, M Kono, T Yano, Y Sako… - Bioorganic & Medicinal …, 2016 - Elsevier
… with brine and concentrated in vacuo to give 2-bromo-4-chloro-6-methylaniline (154 g, >99%) … To a solution of 2-bromo-4-chloro-6-methylaniline (45.0 g, 204 mmol) in methanol (30 mL) …
Number of citations: 6 www.sciencedirect.com
CJ Monceaux - 2004 - repository.lib.ncsu.edu
Since the discovery of electroluminescence in conjugated polymers in 1990, electro-optic devices such as light emitting diodes, flat panel all polymer displays, and lasers have received …
Number of citations: 0 repository.lib.ncsu.edu
RJ Myerson - 2017 - etheses.bham.ac.uk
… which were discussed in the synthesis of 2-substituted indoles 25 and 26, described in Scheme 7; this instance however, starting the synthesis with 2-bromo-4-chloro-6methylaniline 67 …
Number of citations: 3 etheses.bham.ac.uk

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